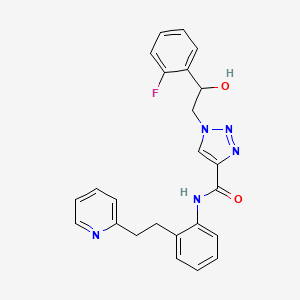

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Starting Materials: 2-fluorobenzyl bromide.

Reaction: Nucleophilic substitution.

Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetonitrile), and heating.

Hydroxyethyl Group Addition:

Starting Materials: Ethylene oxide.

Reaction: Ring-opening reaction.

Conditions: Acidic or basic catalyst, solvent (e.g., ethanol), and controlled temperature.

Coupling with Pyridinyl Group:

Starting Materials: 2-(2-pyridinyl)ethylamine.

Reaction: Amide bond formation.

Conditions: Coupling reagents (e.g., EDC, HOBt), solvent (e.g., dichloromethane), and room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

Scaling up reactions: with appropriate safety measures.

Continuous flow chemistry: to enhance reaction efficiency.

Purification techniques: such as recrystallization and chromatography.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Triazole Ring:

Starting Materials: Azides and alkynes.

Conditions: Room temperature, copper(I) catalyst, and a suitable solvent like dimethyl sulfoxide (DMSO).

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group (if formed) can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The triazole ring can engage in further coupling reactions with other azides or alkynes.

Common Reagents and Conditions:

Oxidation: PCC, DCM, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), solvent (e.g., chloroform).

Major Products:

Oxidation Product: 1-(2-(2-fluorophenyl)-2-oxoethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide.

Reduction Product: this compound (regenerated).

Chemistry:

Catalysis: The triazole moiety can act as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of new materials with specific electronic properties.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Protein Binding: Can be used in studies involving protein-ligand interactions.

Medicine:

Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry:

Chemical Sensors: Utilized in the development of sensors for detecting specific biological or chemical substances.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mecanismo De Acción

The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

Pathways Involved: Depending on its application, it may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.

Comparación Con Compuestos Similares

- 1-(2-(2-chlorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- 1-(2-(2-bromophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

- Uniqueness: The presence of the fluorophenyl group in 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may confer unique electronic properties and biological activity compared to its chloro- and bromo- counterparts.

- Reactivity: Fluorine’s high electronegativity can influence the compound’s reactivity and interaction with biological targets differently than chlorine or bromine.

Actividad Biológica

The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

- A triazole ring , which is integral to its biological activity.

- A hydroxyethyl group , contributing to its solubility and interaction with biological targets.

- A pyridine moiety , which is often associated with pharmacological properties.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈F₁N₃O₂

- Molecular Weight : 327.35 g/mol

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole Derivative A | HeLa (Cervical Cancer) | 38.44 | |

| Triazole Derivative B | HepG2 (Liver Cancer) | 54.25 | |

| Triazole Derivative C | MDA-MB-231 (Breast Cancer) | 27.1 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism underlying the anticancer activity of triazole derivatives often involves:

- Inhibition of Kinases : Many triazoles act as inhibitors of various kinases involved in cancer progression, such as VEGFR and p38 MAPK pathways .

- Induction of Apoptosis : Studies have shown that these compounds can modulate apoptotic pathways by regulating the expression of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to anticancer properties, some triazole derivatives have demonstrated anti-inflammatory effects. For example, they can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The compound was tested alongside established anticancer agents. The results indicated a significant reduction in cell viability at concentrations above 20 µM.

Study 2: Inhibition of VEGFR

Another investigation focused on the compound's ability to inhibit VEGFR activity. The IC50 values were measured against HepG2 and MDA-MB-231 cell lines, revealing moderate inhibitory effects that warrant further exploration for potential therapeutic use in angiogenesis-related conditions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

- Case Study : A study demonstrated that similar triazole derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could exhibit similar properties due to structural analogies .

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial activities:

- Spectrum of Activity : They have been effective against a range of pathogens, including bacteria and fungi.

- Research Findings : A study reported that triazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that triazole compounds can modulate inflammatory pathways:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines.

- Evidence : Experimental models have shown that similar compounds reduced inflammation markers in animal models of arthritis .

Coordination Chemistry

The compound can form coordination complexes with metals, which can be utilized in various applications:

- Metal Complexes : Studies have shown that triazole derivatives can coordinate with transition metals, leading to materials with unique electronic properties .

Synthesis of Functional Materials

Triazoles are often employed in the synthesis of polymers and nanomaterials:

Propiedades

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-pyridin-2-ylethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c25-20-10-3-2-9-19(20)23(31)16-30-15-22(28-29-30)24(32)27-21-11-4-1-7-17(21)12-13-18-8-5-6-14-26-18/h1-11,14-15,23,31H,12-13,16H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCJOYFXHIKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=N2)NC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.